(5-Bromofuran-2-yl)methanamine chemical structure and properties
(5-Bromofuran-2-yl)methanamine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromofuran-2-yl)methanamine is a substituted furan derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive bromine atom and a primary amine group on a furan scaffold, allows for diverse chemical modifications. This guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic routes for (5-Bromofuran-2-yl)methanamine and its hydrochloride salt, positioning it as a valuable intermediate for the synthesis of novel bioactive compounds. While specific biological activity for this compound is not yet extensively documented, the broader class of furan-containing molecules has demonstrated a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
(5-Bromofuran-2-yl)methanamine is characterized by a furan ring substituted at the 5-position with a bromine atom and at the 2-position with a methylamine group. The hydrochloride salt is a common and more stable form of this amine.
Chemical Structure:
Figure 1: 2D structure of (5-Bromofuran-2-yl)methanamine.
A summary of the key chemical identifiers and properties for (5-Bromofuran-2-yl)methanamine and its hydrochloride salt are presented in Table 1.
Table 1: Chemical Identifiers and Properties
| Property | (5-Bromofuran-2-yl)methanamine (Free Base) | (5-Bromofuran-2-yl)methanamine hydrochloride |
| Molecular Formula | C₅H₆BrNO | C₅H₇BrClNO |
| Molecular Weight | 175.01 g/mol | 212.47 g/mol |
| CAS Number | Not available | 1803600-05-6 |
| IUPAC Name | (5-Bromofuran-2-yl)methanamine | (5-Bromofuran-2-yl)methanaminium chloride |
| SMILES | C1=C(OC(=C1)Br)CN | C1=C(OC(=C1)Br)CN.Cl |
| InChI | InChI=1S/C5H6BrNO/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | InChI=1S/C5H6BrNO.ClH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of (5-Bromofuran-2-yl)methanamine is not extensively published, logical synthetic pathways can be proposed based on established organic chemistry principles and the synthesis of related compounds.
Proposed Synthetic Routes
Two primary retrosynthetic approaches can be envisioned, starting from commercially available or readily synthesized furan derivatives.
2.1.1. Reductive Amination of 5-Bromofuran-2-carbaldehyde
A common and efficient method for the synthesis of primary amines is the reductive amination of aldehydes. This would involve the reaction of 5-bromofuran-2-carbaldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the desired amine.
Figure 2: Proposed synthesis via reductive amination.
2.1.2. Reduction of 5-Bromofuran-2-carbonitrile
Another viable route involves the reduction of 5-bromofuran-2-carbonitrile. Nitriles can be effectively reduced to primary amines using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Figure 3: Proposed synthesis via nitrile reduction.
Synthesis of Precursors
The key starting materials for these proposed routes can be synthesized as follows:
-
5-Bromofuran-2-carboxylic acid: A procedure for the synthesis of this precursor involves the bromination of 2-furoic acid. In a typical protocol, bromine is slowly added to a solution of 2-furoic acid in carbon tetrachloride, and the reaction mixture is stirred at 45–50 °C for 24 hours. The product is then isolated after removal of the solvent and recrystallization from boiling water.[1]
Reactivity
The chemical reactivity of (5-Bromofuran-2-yl)methanamine is dictated by its functional groups:
-
Primary Amine: The amine group is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and formation of Schiff bases. This functionality is key to its utility as a building block for more complex molecules.
-
Bromo-substituted Furan Ring: The bromine atom can be displaced or participate in cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, allowing for the introduction of various substituents at the 5-position of the furan ring. The furan ring itself can also undergo electrophilic substitution, although the presence of the bromine atom may influence the regioselectivity of such reactions.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological data for (5-Bromofuran-2-yl)methanamine is limited, the furan scaffold is a common motif in a variety of biologically active compounds.[2][3] The presence of both a nucleophilic amine and a handle for cross-coupling reactions makes this molecule a valuable starting point for the synthesis of compound libraries for screening against various therapeutic targets.
Derivatives of furfurylamine have been investigated for a range of biological activities, including:
-
Antimicrobial Activity: Furan derivatives have shown promise as antibacterial and antifungal agents.[2]
-
Anti-inflammatory Effects: Some furan-containing compounds have been found to exhibit anti-inflammatory properties.[2]
-
Anticancer Properties: The furan nucleus is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines.
The versatility of (5-Bromofuran-2-yl)methanamine allows for its incorporation into more complex molecular architectures, potentially leading to the discovery of novel therapeutic agents.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on standard organic synthesis methodologies for the proposed synthetic routes. These have not been experimentally validated for this specific compound and should be adapted and optimized as necessary.
Synthesis of (5-Bromofuran-2-yl)methanamine via Reductive Amination (Hypothetical)
Figure 4: Experimental workflow for reductive amination.
Procedure:
-
Dissolve 5-bromofuran-2-carbaldehyde (1 equivalent) in methanol.
-
To this solution, add ammonium chloride (1.5 equivalents) followed by sodium cyanoborohydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (5-Bromofuran-2-yl)methanamine.
Synthesis of (5-Bromofuran-2-yl)methanamine via Nitrile Reduction (Hypothetical)
Figure 5: Experimental workflow for nitrile reduction.
Procedure:
-
To a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 5-bromofuran-2-carbonitrile (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting solid through a pad of celite and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield (5-Bromofuran-2-yl)methanamine.
Conclusion
(5-Bromofuran-2-yl)methanamine represents a promising, yet underexplored, chemical entity for applications in drug discovery and organic synthesis. Its straightforward, predictable reactivity, combined with the established biological relevance of the furan scaffold, makes it an attractive starting material for the generation of novel molecular structures. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential in the development of new therapeutic agents.
